Promethazine sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacokinetics and Drug Testing

- PMZSO is a major metabolite of promethazine, accounting for approximately 10% of the drug eliminated through urine.

- It is essential for understanding the breakdown and elimination of promethazine in the body.

- This knowledge is crucial for interpreting drug testing results, as detecting PMZSO can indicate recent promethazine use [].

- Analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed for the specific detection and quantification of PMZSO in various biological samples, including blood and tissue [, ].

Herb-Drug Interaction Research

- Studies have investigated the potential interactions between promethazine and herbal supplements, particularly Schisandra chinensis extract [].

- These studies employ analytical methods capable of detecting and measuring both PMZSO and the herbal constituents in biological samples, allowing researchers to assess how coadministration might affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) of both substances [].

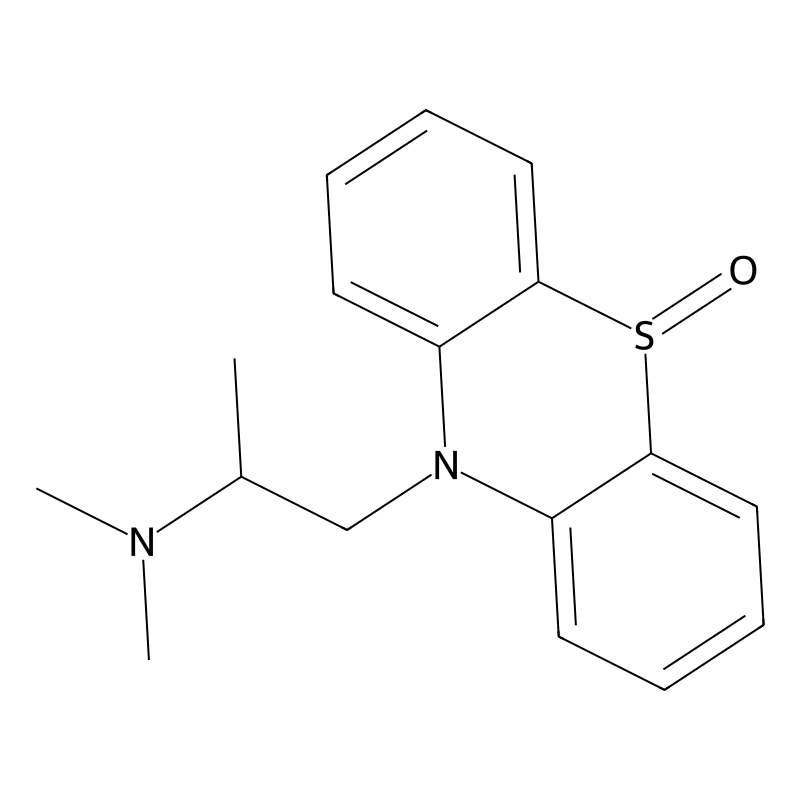

Promethazine sulfoxide is a chemical compound that serves as a metabolite of promethazine, a well-known histamine H1 receptor antagonist used primarily for its sedative and antiemetic properties. The chemical structure of promethazine sulfoxide features a sulfur atom bonded to an oxygen atom (sulfoxide functional group) attached to the phenothiazine core of promethazine. This modification affects its biological activity and pharmacokinetics, making it an important compound for understanding the metabolism of promethazine and its therapeutic effects .

Promethazine sulfoxide itself is not thought to have any significant biological activity. Its primary importance lies in its role as a metabolite of promethazine. Promethazine's mechanism of action involves blocking histamine H1 receptors, thereby alleviating allergy symptoms, and inhibiting nausea and vomiting through interactions with the central nervous system [].

Promethazine sulfoxide is synthesized through the oxidation of promethazine. Several methods have been documented for this conversion:

- Hydrogen Peroxide Reaction: Promethazine can be oxidized to promethazine sulfoxide using hydrogen peroxide in the presence of catalysts such as horseradish peroxidase or lactoperoxidase, yielding high quantitative results .

- Cytochrome P450 Enzymes: The primary metabolic pathway for promethazine involves cytochrome P450 enzymes, which catalyze the oxidation process leading to the formation of promethazine sulfoxide. This pathway is significant in pharmacokinetics as it influences drug metabolism and efficacy .

Promethazine sulfoxide exhibits biological activity similar to that of its parent compound, promethazine, but with variations in potency and efficacy. It retains some antihistaminic properties, contributing to its potential therapeutic effects. The biological activity is largely influenced by its interaction with the histamine H1 receptor and other neurotransmitter systems . Additionally, studies have indicated that the sulfoxide form may have different pharmacokinetic profiles compared to promethazine, affecting absorption and distribution in the body .

The synthesis of promethazine sulfoxide can be achieved through various methods:

- Oxidation with Hydrogen Peroxide:

- Enzymatic Catalysis:

- Chemical Synthesis:

- Other synthetic routes may involve different oxidizing agents or reaction conditions tailored to specific laboratory setups.

Promethazine sulfoxide has several applications primarily related to its role as a metabolite of promethazine:

- Pharmacological Research: Understanding the metabolic pathways and biological effects of promethazine and its metabolites is crucial for drug development and safety assessments.

- Clinical Monitoring: Measuring levels of promethazine sulfoxide can provide insights into individual variations in drug metabolism and efficacy in patients receiving promethazine therapy.

- Analytical Chemistry: It serves as a reference standard in analytical methods aimed at quantifying promethazine levels in biological samples.

Promethazine sulfoxide can be compared with several similar compounds within the phenothiazine class and other antihistamines. Notable comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Promethazine | Phenothiazine | First-generation antihistamine with sedative effects |

| Chlorpromazine | Phenothiazine | Antipsychotic properties; broader receptor activity |

| Fluphenazine | Phenothiazine | Long-acting antipsychotic; less sedation |

| Desmethylpromethazine | Metabolite | Active metabolite of promethazine; retains activity |

| Trifluoperazine | Phenothiazine | Antipsychotic; higher potency than promethazine |

Promethazine sulfoxide stands out due to its specific metabolic origin from promethazine and its unique pharmacological profile that may differ from both parent compound and other derivatives.

Promethazine undergoes extensive metabolism in the human body, with the formation of promethazine sulfoxide representing one of the predominant metabolic pathways. This sulfoxidation involves the addition of an oxygen atom to the sulfur atom within the phenothiazine ring structure. Multiple enzymatic systems contribute to this oxidative process, each with distinct catalytic mechanisms and tissue distributions.

Cytochrome P450-Mediated Sulfoxidation Mechanisms

Cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in the metabolism of promethazine to its sulfoxide metabolite. Studies involving human liver microsomes have identified CYP2D6 as the principal cytochrome P450 isoform responsible for promethazine metabolism. This finding is significant given the known genetic polymorphisms of CYP2D6, which may contribute to interindividual variability in promethazine metabolism and response.

The hydroxylation of promethazine occurs with a lower Km value in human liver microsomes compared to other metabolic pathways, indicating a higher affinity of the enzyme for this reaction. Microsomes from genetically-engineered human B-lymphoblastoid cells expressing CYP2D6 hydroxylate promethazine most efficiently compared to other P450 isoforms, further confirming its predominant role.

The metabolic profile of promethazine by CYP2D6 includes:

- Ring-hydroxylated metabolites

- S-oxidized metabolites (promethazine sulfoxide)

- N-demethylated metabolites

Interestingly, promethazine itself can act as an inhibitor of CYP2D6-catalyzed reactions, suggesting a potential for drug-drug interactions with medications that are substrates for this enzyme.

Flavin-Containing Monooxygenase Catalytic Activity

Flavin-containing monooxygenases (FMOs) represent another enzymatic system capable of catalyzing the S-oxidation of promethazine. These enzymes specialize in the oxidation of xenobiotics containing soft nucleophiles, particularly sulfur atoms, making the phenothiazine ring of promethazine an ideal substrate.

The FMO-catalyzed oxidation mechanism follows a distinct pathway:

- FAD undergoes 2-electron reduction by NADPH

- Reduced flavin reacts with molecular oxygen to form a peroxyflavin intermediate (FADOOH)

- This "cocked gun" intermediate awaits a suitable nucleophile (e.g., the sulfur atom in promethazine)

- Nucleophilic attack results in oxygen transfer to the substrate, forming the sulfoxide

FMOs exhibit several advantages for sulfoxidation reactions:

- They do not require a separate reductase to transfer electrons from NADPH

- The FADOOH intermediate is relatively stable, allowing efficient substrate oxidation

- They can oxidize a wide range of structurally diverse compounds

Human hepatic FMO expression shows age-dependent patterns, with FMO1 predominant in fetal liver and FMO3 becoming the major isoform in adults. This developmental switch occurs shortly after birth, potentially affecting promethazine metabolism in neonates versus adults. Studies have specifically identified promethazine as a relevant substrate for FMO enzymes in metabolic studies.

The FMO catalytic cycle can be represented as follows:

FMO-FAD + NADPH → FMO-FADH₂ + NADP⁺FMO-FADH₂ + O₂ → FMO-FADOOH + H⁺FMO-FADOOH + Promethazine → FMO-FADOH + Promethazine Sulfoxide + H₂OFMO-FADOH → FMO-FAD + H₂OHorseradish Peroxidase Oxidation Dynamics

While not a physiological pathway in humans, horseradish peroxidase (HRP) has been demonstrated to catalyze the sulfoxidation of promethazine with high efficiency, providing both a research tool and a potential synthetic method for producing promethazine sulfoxide.

Studies have shown that HRP can catalyze the conversion of promethazine to its sulfoxide with quantitative yield in the presence of hydrogen peroxide. This enzymatic reaction has been extensively characterized with respect to:

- pH dependence

- Substrate concentration effects

- Hydrogen peroxide concentration requirements

- Inhibition kinetics

The HRP-catalyzed sulfoxidation proceeds through a mechanism involving radical intermediates, which can be detected using electron spin resonance (ESR) spectrometry. At least three distinct radical species have been identified during the course of this reaction.

The kinetic parameters for HRP-catalyzed promethazine sulfoxidation include an apparent inhibition constant (Ki) of 59.7 μM at pH 5.5 for promethazine sulfoxide itself. This product inhibition phenomenon has important implications for reaction efficiency and yield. The reaction is also inhibited by antioxidants such as ascorbic acid (Ki 26.8 μM) and glutathione (Ki 41.8 μM).

Table 1: Kinetic Parameters for HRP-Catalyzed Promethazine Sulfoxidation

| Inhibitor | Ki (μM) at pH 5.5 |

|---|---|

| Promethazine sulfoxide | 59.7 |

| Ascorbic acid | 26.8 |

| Glutathione | 41.8 |

Notably, while promethazine exhibits significant antioxidant effects in rat brain synaptosomes and has photosensitizing activity, promethazine sulfoxide lacks both these properties while retaining the neuroleptic effect of the parent compound. This differential activity profile highlights the importance of sulfoxidation in modulating the pharmacological properties of promethazine.

Comparative Hepatic vs. Enteric Metabolic Contributions

Understanding the relative contributions of hepatic versus enteric metabolism to promethazine sulfoxidation has important implications for the drug's bioavailability and pharmacokinetics. Comprehensive pharmacokinetic studies have provided valuable insights into this question.

Promethazine exhibits extensive absorption from the gastrointestinal tract, exceeding 80% in most subjects. Despite this high absorption, the oral bioavailability of promethazine is only approximately 25%, indicating substantial first-pass metabolism. This significant difference between absorption and bioavailability points to extensive metabolic clearance, with less than 1% of the dose excreted unchanged in the urine.

The pharmacokinetic profile of promethazine is characterized by:

- Large volume of distribution (1970 L)

- High blood clearance (1.14 L/min)

- Primarily metabolic clearance

- Half-life of approximately 12-15 hours

When comparing the pharmacokinetics of promethazine sulfoxide following oral versus intravenous administration of the parent drug, researchers have observed a marked alteration in the shape of the metabolite concentration curve despite similar areas under the curve (AUC). This pattern is consistent with a pronounced first-pass effect.

First-Pass Metabolism and Systemic Bioavailability

Promethazine sulfoxide represents the principal metabolite of promethazine, formed through sulfur oxidation predominantly occurring in hepatic tissue [1] [2]. The formation of promethazine sulfoxide demonstrates pronounced first-pass metabolism characteristics, with evidence supporting that sulfur oxidation of promethazine is primarily a hepatic event rather than an intestinal mucosal process [1] [3]. Following oral administration of the parent compound promethazine, the area under the curve for promethazine sulfoxide shows route-independent characteristics, although marked alterations occur in the metabolite concentration-time profile shape when comparing oral versus intravenous administration routes [1] [2].

The systemic bioavailability of promethazine sulfoxide formation is intrinsically linked to the extensive first-pass metabolism of the parent compound [1] [4]. Research demonstrates that promethazine undergoes significant hepatic metabolism with less than one percent of the administered dose excreted unchanged in urine, indicating that total body clearance is essentially metabolic clearance [1] [2]. The oral availability of promethazine is only twenty-five percent due to high first-pass metabolism, with gastrointestinal absorption exceeding eighty percent in most subjects, suggesting minimal metabolism by gastrointestinal mucosa [1] [4].

Table 1: First-Pass Metabolism Parameters of Promethazine and Promethazine Sulfoxide

| Parameter | Promethazine | Promethazine Sulfoxide | Reference |

|---|---|---|---|

| Oral Bioavailability | 25% | Route-independent AUC | [1] [4] |

| Gastrointestinal Absorption | >80% | N/A | [1] |

| First-Pass Effect | Pronounced | Pronounced | [1] [3] |

| Hepatic Metabolism | Predominant | Formation site | [1] [2] |

The enzymatic sulfoxidation process involves cytochrome P450 enzymes, particularly CYP2D6, which mediates the hydroxylation pathway leading to promethazine sulfoxide formation [5] [4]. Studies utilizing horseradish peroxidase-catalyzed reactions demonstrate quantitative yields of promethazine sulfoxide formation, with the enzymatic process being pH-dependent and influenced by substrate and hydrogen peroxide concentrations [6].

Tissue-Specific Distribution Patterns

Promethazine sulfoxide exhibits distinctive tissue distribution patterns that differ significantly from the parent compound [7]. The metabolite demonstrates preferential accumulation in specific organ systems, with the highest concentrations observed in lung, liver, and kidney tissues [7]. The distribution volume characteristics reflect the polar nature of the sulfoxide metabolite compared to the lipophilic parent compound [8] [7].

The blood-brain barrier permeability of promethazine sulfoxide appears limited compared to promethazine, with the metabolite showing reduced central nervous system penetration [7]. Tissue distribution studies indicate that promethazine sulfoxide concentrations in brain tissue remain lower relative to plasma concentrations, contrasting with the parent compound which achieves brain concentrations higher than plasma levels [9] [7].

Table 2: Tissue Distribution Profile of Promethazine Sulfoxide

| Tissue Type | Distribution Characteristics | Concentration Relative to Plasma | Reference |

|---|---|---|---|

| Liver | Highest concentration | Elevated | [7] |

| Lung | High concentration | Elevated | [7] |

| Kidney | High concentration | Elevated | [7] |

| Brain | Limited penetration | Lower than plasma | [9] [7] |

| Muscle | Moderate distribution | Variable | [10] [11] |

Plasma protein binding of promethazine sulfoxide shows different characteristics compared to the parent compound [8] [9]. While promethazine demonstrates ninety-three percent protein binding primarily to albumin, the sulfoxide metabolite exhibits altered binding characteristics due to its increased polarity [5] [8]. The distribution volume remains substantial, reflecting the metabolite's tissue penetration capabilities despite increased hydrophilicity [8] [9].

The transplacental transfer and breast milk distribution of promethazine sulfoxide follow patterns distinct from the parent compound, with the metabolite showing reduced lipophilic partitioning characteristics [7]. Tissue-specific accumulation patterns suggest active transport mechanisms may contribute to the distribution profile in certain organ systems [10] [11].

Renal vs. Biliary Clearance Mechanisms

The elimination pathways for promethazine sulfoxide involve both renal and biliary routes, with renal clearance representing the predominant mechanism [5] [12] [7]. Quantitative analysis reveals that the renal clearance of promethazine sulfoxide is 90.4 milliliters per minute, substantially higher than the renal clearance of the parent compound at 5.9 milliliters per minute [5] [12].

Urinary excretion studies demonstrate that approximately ten percent of an administered promethazine dose appears in urine as promethazine sulfoxide [5] [12]. The enhanced renal clearance of the sulfoxide metabolite reflects its increased polarity and reduced plasma protein binding compared to the parent compound [12] [13]. Quantitative urinary analysis methods have established detection ranges of 2.5 to 1400 nanograms per milliliter for promethazine sulfoxide in urine samples [13].

Table 3: Clearance Mechanisms Comparison

| Clearance Route | Promethazine | Promethazine Sulfoxide | Fold Difference | Reference |

|---|---|---|---|---|

| Renal Clearance (mL/min) | 5.9 | 90.4 | 15.3x higher | [5] [12] |

| Total Body Clearance (L/min) | 1.14 | Variable | N/A | [5] [9] |

| Urinary Excretion (% of dose) | <1% | ~10% | >10x higher | [5] [12] |

| Biliary Excretion | Minimal | Present | Variable | [7] |

Biliary elimination of promethazine sulfoxide occurs to a lesser extent than renal excretion, with studies indicating that both unchanged drug and sulfoxide metabolites undergo biliary excretion [14] [7]. Research using bile-fistula patients demonstrates that sulfoxide metabolites are excreted to a considerable extent in bile, though the amount remains lower than urinary elimination [14]. The biliary excretion pathway becomes more significant in cases of renal impairment, where alternative elimination routes gain importance [7].

The elimination half-life of promethazine sulfoxide varies depending on the clearance mechanism predominance [15] [9]. Renal elimination follows first-order kinetics, with the metabolite showing more rapid clearance than the parent compound due to reduced protein binding and increased hydrophilicity [12] [13].

Interspecies Metabolic Disposition Variations

Interspecies variations in promethazine sulfoxide formation and disposition demonstrate significant differences across mammalian species [16] [17]. Cytochrome P450 enzyme expression and activity patterns vary substantially between species, directly impacting sulfoxidation rates and metabolite formation [16] [18]. Research indicates that CYP2D6 and related isoforms show appreciable interspecies differences in catalytic activity, requiring caution when extrapolating metabolism data from animal models to humans [16].

Studies comparing mouse, rat, and human metabolism reveal species-specific differences in promethazine sulfoxide pharmacokinetics [17] [11]. In rat models, the maximum plasma concentration of promethazine sulfoxide reaches 23.37 nanograms per milliliter at 3.43 hours with a half-life of 3.35 hours [17]. Human studies demonstrate different kinetic parameters, with variations in elimination half-life ranging from 12 to 15 hours for the overall metabolic profile [15] [9].

Table 4: Interspecies Pharmacokinetic Variations

| Species | Maximum Concentration (ng/mL) | Time to Maximum (hours) | Half-life (hours) | Reference |

|---|---|---|---|---|

| Rat | 23.37 | 3.43 | 3.35 | [17] |

| Human | Variable | 1.5-3.0 | 12-15* | [15] [9] |

| Mouse | Variable | Variable | Variable | [16] [11] |

| Swine | Detectable | Variable | >240** | [10] [11] |

Overall promethazine metabolic profile

*Detection period in tissues

The enzymatic systems responsible for sulfoxidation show species-dependent expression patterns [16] [18]. CYP1A2 demonstrates primary responsibility for sulfoxidation in certain species, while CYP3A4 contributes significantly in human metabolism [18] [19]. Molecular docking studies reveal species-specific binding affinities between promethazine and cytochrome P450 isoenzymes, with sulfur-iron interactions varying across different mammalian CYP variants [18] [19].

Tissue distribution patterns also exhibit interspecies variations, with different accumulation profiles observed across species [10] [11]. Swine studies demonstrate detectable levels of promethazine sulfoxide in muscle, liver, kidney, and fat tissues for extended periods, with tissue-specific retention varying from human patterns [10] [11]. The metabolic disposition in laboratory animals shows both qualitative and quantitative differences from human profiles, emphasizing the importance of species-specific pharmacokinetic characterization [16] [17].

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry has emerged as the gold standard for detecting and quantifying promethazine sulfoxide in biological matrices. The compound, with the molecular formula C₁₇H₂₀N₂OS and an exact mass of 300.129634 Da, presents unique analytical challenges due to its structural similarity to the parent compound promethazine [1] [2].

Electrospray Ionization Mass Spectrometry Parameters

Modern analytical approaches employ electrospray ionization coupled with tandem mass spectrometry (ESI-MS/MS) for promethazine sulfoxide detection. The optimal ionization conditions utilize positive ion mode with the protonated molecular ion [M+H]⁺ at m/z 301.2 serving as the precursor ion [3] [4]. Multiple reaction monitoring (MRM) transitions have been established with the primary product ion at m/z 86.1, achieved through optimized collision-induced dissociation parameters including a fragmentor voltage of 125 V and collision energy of 25 eV [3] [4].

The fragmentation pattern of promethazine sulfoxide reveals characteristic losses consistent with the phenothiazine sulfoxide structure. The base peak at m/z 86.1 corresponds to the dimethylaminopropyl fragment, which remains consistent across phenothiazine metabolites, providing a reliable diagnostic ion for structural confirmation [4] [5].

Detection Sensitivity and Quantification Limits

High-resolution mass spectrometry methods demonstrate exceptional sensitivity for promethazine sulfoxide detection. Validated analytical methods report lower limits of detection (LOD) and quantification (LOQ) of 0.5 ng/mL in plasma matrices, with linear calibration ranges extending from 0.5 to 200 ng/mL [3] [4]. The correlation coefficients consistently exceed 0.995, indicating excellent linearity across the analytical range [3] [4].

Advanced instrumentation configurations, including quadrupole time-of-flight (Q-TOF) and triple quadrupole systems, provide complementary advantages for promethazine sulfoxide analysis. Q-TOF instruments excel in accurate mass determination and structural elucidation, while triple quadrupole systems offer superior sensitivity for quantitative applications [6] [5].

Mass Spectral Database Integration

The integration of promethazine sulfoxide mass spectral data into comprehensive databases enhances compound identification reliability. The mzCloud database contains 119 mass spectra across multiple fragmentation energies, providing extensive reference data for analytical confirmation [5]. This spectral library approach enables automated identification and reduces false positive rates in complex biological matrices.

Chromatographic Separation Optimization Strategies

Reversed-Phase Liquid Chromatography Optimization

Reversed-phase liquid chromatography represents the predominant separation technique for promethazine sulfoxide analysis. Optimal chromatographic conditions employ C₁₈ stationary phases with specific dimensional characteristics optimized for metabolite separation [3] [7]. The Symmetry C₁₈ column (100 mm × 2.1 mm, 3.5 μm particle size) provides excellent resolution for promethazine sulfoxide separation from related compounds [3] [7].

Mobile phase composition critically influences separation efficiency. The optimal gradient system utilizes 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) with a flow rate of 0.3 mL/min [3] [7]. The gradient program initiates at 10% B, increases to 50% B over 6.7 minutes, then returns to initial conditions for column re-equilibration [7].

Column Temperature and pH Optimization

Temperature control significantly impacts chromatographic performance for promethazine sulfoxide analysis. Optimal column temperatures range from 23-25°C, providing consistent retention times and peak symmetry [3] [8]. Lower temperatures enhance resolution but may increase analysis time, while elevated temperatures risk thermal degradation of the sulfoxide functionality [3] [8].

The pH of the mobile phase influences ionization state and retention behavior. Acidic conditions (pH 3.5-5.0) promote protonation of the basic nitrogen atoms, enhancing retention on reversed-phase columns and improving peak shape [7] [8]. Formic acid addition (0.1% v/v) provides optimal pH buffering while maintaining electrospray ionization compatibility [3] [7].

Chiral Separation Considerations

Promethazine sulfoxide exists as a racemic mixture due to the chiral center at the sulfur atom. Chiral separation techniques enable enantiomeric analysis using specialized stationary phases. The Astec CHIROBIOTIC V column (25 cm × 4.6 mm, 5 μm) provides baseline resolution of promethazine sulfoxide enantiomers using a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) [9] [10].

Chiral method development requires careful optimization of mobile phase composition, temperature, and flow rate. The separation mechanism involves differential binding interactions between enantiomers and the macrocyclic glycopeptide stationary phase [9] [10]. Detection wavelengths of 240 nm provide adequate sensitivity for enantiomeric quantification [9] [10].

Alternative Separation Techniques

Capillary electrophoresis coupled with electrochemiluminescence detection (CE-ECL) offers an alternative separation approach for promethazine sulfoxide analysis. This technique provides rapid separation with minimal sample consumption and demonstrates exceptional sensitivity [11]. The optimized separation buffer consists of 21.5% isopropyl alcohol in 20 mM phosphate buffer (pH 5.0) with electrokinetic injection at 12 kV for 7 seconds [11].

Ultra-performance liquid chromatography (UPLC) systems provide enhanced resolution and reduced analysis times compared to conventional HPLC. Sub-2 μm particle size columns enable higher efficiency separations while maintaining acceptable back pressures [6].

Matrix Effects in Biological Sample Analysis

Plasma Matrix Interference

Matrix effects significantly impact the accuracy and precision of promethazine sulfoxide quantification in biological samples. Plasma matrices demonstrate variable ion suppression or enhancement effects depending on the sample preparation methodology and analytical conditions [4] [12]. Comprehensive matrix effect studies reveal values ranging from 102.37% to 104.36% for promethazine sulfoxide in rat plasma, indicating mild ion enhancement [4].

The protein content of plasma samples contributes to matrix effects through co-eluting compounds that influence ionization efficiency. Protein precipitation using methanol or acetonitrile effectively removes high molecular weight interferents while maintaining analyte recovery [4] [7]. Recovery studies demonstrate values between 84.50% and 89.81% for promethazine sulfoxide in plasma samples following optimized sample preparation protocols [4].

Tissue Matrix Complexity

Analysis of promethazine sulfoxide in tissue matrices presents additional challenges due to increased matrix complexity. Swine tissue studies encompassing muscle, liver, kidney, and fat demonstrate varying matrix effects and recovery profiles [3] [7]. The heterogeneous nature of tissue matrices requires specialized extraction protocols to achieve adequate analyte recovery while minimizing matrix interference [3] [7].

Lipid-rich matrices, particularly adipose tissue, require specialized purification steps to remove interfering compounds. The use of acetonitrile-saturated n-hexane provides effective lipid removal while preserving analyte integrity [7]. Recovery values range from 77% to 111% across different tissue types, with precision values between 1.8% and 11% [7].

Sample Preparation Optimization

Sample preparation methodology critically influences matrix effects and analytical performance. Solid-phase extraction (SPE) techniques provide selective analyte enrichment while reducing matrix interference [13] [14]. However, studies demonstrate that certain SPE protocols may induce artifactual oxidation of promethazine to promethazine sulfoxide during the extraction process [13].

Filtration and pass-through extraction (FPTE) methods minimize oxidation artifacts while maintaining acceptable analyte recovery. The elimination of evaporation steps prevents oxidative degradation that can lead to overestimation of promethazine sulfoxide concentrations [13]. Column-switching techniques offer automated sample cleanup with minimal analyst intervention and reduced contamination risk [15] [16].

Internal Standard Selection

The selection of appropriate internal standards significantly impacts method accuracy and precision. Deuterated promethazine (PMZ-d6) serves as an effective internal standard for promethazine and related metabolites, providing compensation for matrix effects and extraction variability [3] [7]. The structural similarity ensures comparable extraction efficiency and chromatographic behavior while maintaining mass spectral discrimination [3] [7].

Alternative internal standards include structurally related phenothiazines such as trifluoperazine or chlorpromazine, which demonstrate similar matrix effects and recovery characteristics [17]. The choice of internal standard should consider availability, cost, and analytical requirements for specific applications [17].

Quantitative Structure-Retention Relationship Models

Molecular Descriptor Selection

Quantitative structure-retention relationship (QSRR) models provide predictive capabilities for promethazine sulfoxide retention behavior across different chromatographic conditions. The development of robust QSRR models requires careful selection of molecular descriptors that capture relevant physicochemical properties [18] [19]. Key descriptors include lipophilicity parameters (logP), molecular surface area, and topological indices that correlate with retention behavior [18] [19].

The phenothiazine nucleus provides a consistent structural framework for QSRR model development. Comparative studies across multiple phenothiazine compounds reveal common retention mechanisms based on hydrophobic interactions and aromatic stacking effects [20] [21]. These structure-retention relationships enable prediction of chromatographic behavior for novel phenothiazine metabolites [20] [21].

Statistical Model Development

Multiple linear regression (MLR) approaches provide the foundation for QSRR model development. The incorporation of molecular descriptors such as logP, molecular surface area, and hydrophilic-lipophilic balance enables accurate retention time prediction [18]. Advanced statistical techniques including partial least squares (PLS) and support vector regression (SVR) demonstrate superior performance for complex datasets [22] [19].

Machine learning algorithms offer enhanced predictive capabilities for retention modeling. Random forest, gradient boosting, and neural network approaches capture non-linear relationships between molecular structure and retention behavior [19]. Ensemble methods combining multiple algorithms provide improved accuracy and robustness compared to single-model approaches [19].

Validation and Applicability Domain

QSRR model validation requires rigorous assessment of predictive accuracy using independent test sets. Cross-validation techniques, including k-fold and leave-one-out approaches, provide unbiased estimates of model performance [19]. The applicability domain defines the structural space where model predictions remain reliable, preventing extrapolation beyond the training data [19].

The k-nearest neighbor (KNN) method enables applicability domain assessment by calculating structural similarity between query compounds and training set molecules [19]. Compounds falling outside the defined similarity threshold require experimental validation rather than model prediction [19].

Chromatographic System Integration

QSRR models must account for chromatographic system variables including stationary phase properties, mobile phase composition, and temperature effects [22] [23]. Multi-target approaches enable retention prediction across different chromatographic conditions, enhancing model utility for method development [22] [23].

The integration of Linear Solvation Energy Relationships (LSER) parameters as column descriptors enables prediction of retention behavior on untested stationary phases [22]. This approach facilitates column selection optimization and method transfer between different analytical platforms [22].

[5] mzCloud. Promethazine sulfoxide. Available from: https://www.mzcloud.org/compound/Reference/7186

[6] Academic.oup.com. Drug Screening in Medical Examiner Casework by High-Resolution Mass Spectrometry (UPLC–MSE-TOF). Available from: https://academic.oup.com/jat/article/37/8/580/778272

[8] Onlinelibrary.wiley.com. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. Available from: https://onlinelibrary.wiley.com/doi/10.1155/2019/3497045

[15] Song Q, Putcha L, Harm DL. Quantitation of promethazine and metabolites in urine samples using on-line solid-phase extraction and column-switching. J Chromatogr B Biomed Sci Appl. 2001;764(1-2):59-74.

[7] PMC. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC10252443/

[9] Sigma-Aldrich. HPLC Analysis of Promethazine Sulfoxide Enantiomers on Astec CHIROBIOTIC V. Available from: https://www.sigmaaldrich.com/US/en/technical-documents/chromatograms/hplc/hplc-analysis-of-promethazine-sulfoxide-enantiomers-on-astec-chirobiotic-v/supelco/g004646

[10] Sigma-Aldrich GB. HPLC Analysis of Promethazine Sulfoxide Enantiomers on Astec CHIROBIOTIC V. Available from: https://www.sigmaaldrich.com/GB/en/product/supelco/g004646

[13] Campbell C, Cornthwaite H, Watterson J. Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. J Anal Toxicol. 2018;42(2):99-114.

[12] Onlinelibrary.wiley.com. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. Available from: https://onlinelibrary.wiley.com/doi/pdf/10.1155/2019/3497045

[14] Academic.oup.com. Effects of Varying Extraction Conditions on the Extent of Oxidation. Available from: https://academic.oup.com/jat/article-pdf/42/2/99/24246943/bkx067.pdf

[18] PubMed. QSRR prediction of the chromatographic retention behavior of painkiller drugs. Available from: https://pubmed.ncbi.nlm.nih.gov/19222924/

[22] Pubs.acs.org. Quantitative Structure Retention Relationship Models in an Analytical Quality by Design Framework. Available from: https://pubs.acs.org/doi/abs/10.1021/ie303459a

[20] PubMed. Liquid chromatographic separation of phenothiazines and structurally-related drugs using a beta-cyclodextrin bonded phase column. Available from: https://pubmed.ncbi.nlm.nih.gov/1932276/

[19] PMC. Quantitative Structure Retention-Relationship Modeling: Towards an Ideal Reversed-Phase Liquid Chromatography Method Development. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC9964055/

[23] Aiche.org. Quantitative Structure Retention Relationship (QSRR) Models in An Analytical Quality by Design Framework. Available from: https://www.aiche.org/conferences/videos/conference-presentations/quantitative-structure-retention-relationship-qsrr-models-analytical-quality-design-framework

[21] Pubs.acs.org. Quantitative structure-retention relationships. Available from: https://pubs.acs.org/doi/10.1021/ac00035a001

[17] PubMed. A liquid chromatographic method for the simultaneous determination of promethazine and three of its metabolites in plasma using electrochemical and UV detectors. Available from: https://pubmed.ncbi.nlm.nih.gov/11245229/